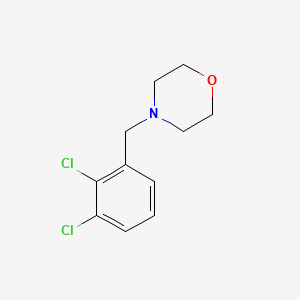![molecular formula C20H23ClN2O3 B5860879 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives and is known to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. Additionally, it has been suggested that this compound may also modulate the levels of various neurotransmitters such as serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various neurotransmitters, which may contribute to its biological effects. Additionally, this compound has been found to exhibit antioxidant properties, which may protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its potent biological activity, which makes it an attractive target for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. One potential area of research is the development of more selective and potent derivatives of this compound for use as antipsychotic, anxiolytic, and antidepressant agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methoxyphenyl hydrazine with 2-chloro-5-methylphenylacetyl chloride in the presence of a base, followed by the reaction with piperazine.
Scientific Research Applications
Several studies have been conducted to investigate the potential applications of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in the field of medicinal chemistry. This compound has been found to exhibit potent antipsychotic, anxiolytic, and antidepressant properties.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-3-8-18(21)19(13-15)26-14-20(24)23-11-9-22(10-12-23)16-4-6-17(25-2)7-5-16/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRXFJJIWGMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)
![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)

![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)


![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)


